2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-5-4-12-8-9-2-1-3-10-11(9)15-7-6-14-10/h1-3,12-13H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDOPGAUVUMGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications based on recent research findings.
The molecular formula of this compound is CHNO with a molecular weight of approximately 249.31 g/mol. The compound features a benzodioxin moiety, which is known for its diverse pharmacological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with appropriate amines in the presence of solvents like DMF or DMSO. Various synthetic routes have been explored to optimize yield and purity.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds derived from 2,3-dihydrobenzo[1,4]dioxin. For instance, derivatives have been screened against enzymes such as α-glucosidase and acetylcholinesterase, showing promising results in inhibiting these enzymes which are relevant to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 25 | |
| Compound B | Acetylcholinesterase | 15 | |
| This compound | TBD | TBD |
Pharmacological Applications
The compound has been investigated for its role as an alpha-2C adrenergic receptor antagonist. Such activity suggests potential therapeutic applications in treating peripheral and central nervous system diseases . The selectivity and potency of these compounds make them candidates for further development in pharmacotherapy.
Case Studies
A notable case study involved the evaluation of a series of benzodioxin derivatives for their neuroprotective effects. In vitro assays demonstrated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a mechanism through which these compounds may exert neuroprotective effects .
Table 2: Neuroprotective Effects
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Benzodioxin Moieties
The benzodioxin core is a common feature in several pharmacologically active compounds. Key analogs include:
S 16924
- Structure: (R)-2-[1-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone.
- Key Features :
- Acts as a partial agonist at 5-HT1A receptors and antagonist at D2/D3/D4 dopaminergic receptors.
- Demonstrates antipsychotic activity comparable to clozapine but with reduced extrapyramidal side effects .
- Enhances frontocortical dopamine release while suppressing subcortical dopamine, a profile distinct from haloperidol .
Compound 9l, 9m, 9n
- Structures: Rhodanine derivatives with benzodioxin-methylamino-butyl side chains and varying arylidene substituents (e.g., 1,3-benzodioxol-5-yl, 4-hydroxy-3-methoxybenzylidene) .
- Key Features :
- Comparison: The target compound’s ethanolamine group may confer different solubility and bioavailability compared to the rhodanine-thioxothiazolidinone core of 9l–9n.
α2C-AR Selective Compound
- Structure: N-{2-[4-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide.
- Key Features :
- Comparison: The target compound’s ethanolamine chain may limit diazepane-like α2C-AR affinity but could retain benzodioxin-mediated receptor modulation.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Receptor Affinity and Selectivity
- 5-HT1A Receptor: S 16924’s partial agonism (Ki = 5–10 nM) contrasts with clozapine’s weaker activity (Ki > 100 nM), suggesting the benzodioxin-ethanolamine scaffold may retain moderate 5-HT1A affinity .
- Dopaminergic Receptors: Haloperidol’s high D2 affinity (Ki = 0.5 nM) exceeds S 16924 (Ki = 20–50 nM), indicating that ethanolamine derivatives may prioritize serotoninergic over dopaminergic activity .
Preparation Methods
Aldehyde Intermediate Synthesis
The benzodioxin-5-carbaldehyde intermediate is synthesized via oxidation of 2,3-dihydrobenzodioxin-5-methanol. For example:
Reductive Amination with Ethanolamine
The aldehyde reacts with ethanolamine under reductive conditions:
Table 1: Reductive Amination Conditions and Outcomes
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-Carbaldehyde | NaBH₄ | MeOH | 50 | 12 | 78 |
| 5-Carbaldehyde | NaBH₃CN | EtOH | 70 | 6 | 85 |
Nucleophilic Substitution Routes
Halogenated Intermediate Preparation
Bromination or chlorination of 2,3-dihydrobenzodioxin-5-methanol generates a reactive halide (e.g., 5-bromomethyl derivative).
Displacement with Ethanolamine
Table 2: Nucleophilic Substitution Parameters
| Halide Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-Bromomethyl | K₂CO₃ | DMF | 80 | 12 | 68 |
| 5-Chloromethyl | DIPEA | DMSO | 100 | 8 | 72 |
Catalytic Hydrogenation of Nitriles
Nitrile Synthesis
The 5-cyanomethyl derivative is prepared via nucleophilic substitution of the halide with potassium cyanide (KCN).
Hydrogenation to Primary Amine
-
Conditions : 60–80°C in ethanol or THF.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics:
-
Reagents : Ethanolamine, benzodioxin-5-carbaldehyde, and NaBH₃CN in DMF.
-
Conditions : 100°C for 15–30 minutes under microwave (300 W).
Critical Analysis of Methodologies
Efficiency and Scalability
Purity and Characterization
Final products are characterized via:
-
¹H/¹³C NMR : Key signals include δ 4.25–4.35 ppm (dioxin CH₂) and δ 3.60–3.70 ppm (ethanolamine CH₂).
-
HPLC : Purity >98% achieved using C18 columns (acetonitrile/water mobile phase).
Industrial-Scale Considerations
-
Cost-Effectiveness : Halogenation routes are preferred for bulk synthesis due to low reagent costs.
-
Green Chemistry : Recent protocols replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME).
Emerging Trends
Q & A
Q. What steps mitigate batch-to-batch variability in bioactivity assays?
- Standardize synthetic protocols (e.g., strict anhydrous conditions for bromination) . For cell-based assays, use passage-controlled cell lines and include reference controls (e.g., clozapine for 5-HT1A) in each plate. Inter-lab validation via blinded sample exchange ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
